molecular formula C6H10N2O B2633443 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 924911-13-7

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No. B2633443
M. Wt: 126.159
InChI Key: JOVMMHAXQLTITC-UHFFFAOYSA-N
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Patent
US08003649B2

Procedure details

The 2-(1-methyl-1H-pyrazol-5-yl)ethanol used as starting material was prepared as follows:—n-Butyl lithium (1.6M in hexanes) (1226 mL, 1961.78 mmol) was added dropwise to 1-methyl-1H-pyrazole (153.4 g, 1868.37 mmol) in THF (3000 mL) cooled to −78° C. over a period of 1 hour under nitrogen. The resulting solution was stirred at −60° C. for 30 minutes, then warmed to −10° C. and stirred for a further 40 minutes. A solution of oxirane (210 mL, 4203.82 mmol) in THF (600 mL) was added slowly at −10° C. followed by further THF (1000 mL) and the resulting slurry was stirred at −10° C. for 30 minutes, then at 0° C. for 30 minutes. The mixture was then allowed to gradually warm to room temp under nitrogen and stirred for 16 hours. The reaction mixture was quenched with saturated NH4Cl solution (2000 ml), the layers separated and the aqueous phase extracted with n-butanol (3×1000 ml). The combined organics were washed with saturated brine (1500 ml), dried over MgSO4, filtered and evaporated to give an oil, which was azeotroped with toluene (1000 ml) to leave an oil with some solid. The oil was dissolved in DCM and the insoluble solid was filtered off and washed with DCM. The filtrate was purified by chromatography using a silica Novasep prep HPLC column, eluting with a gradient of 5-10% methanol in DCM. Pure fractions were evaporated to dryness to afford 2-(1-methyl-1H-pyrazol-5-yl)ethanol (195 g, 83%) as an oil.
Name
2-(1-methyl-1H-pyrazol-5-yl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1226 mL
Type
reactant
Reaction Step Two
Quantity
153.4 g
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH2:7][CH2:8][O:9]C2C=CC(C3CCN(C4C=CC5N(C(C(F)(F)F)=NN=5)N=4)CC3)=CC=2)=[CH:5][CH:4]=[N:3]1.C([Li])CCC.CN1C=CC=N1.O1CC1>C1COCC1.C(Cl)Cl>[CH3:1][N:2]1[C:6]([CH2:7][CH2:8][OH:9])=[CH:5][CH:4]=[N:3]1

Inputs

Step One
Name
2-(1-methyl-1H-pyrazol-5-yl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC=C1CCOC1=CC=C(C=C1)C1CCN(CC1)C=1C=CC=2N(N1)C(=NN2)C(F)(F)F
Step Two
Name
Quantity
1226 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
153.4 g
Type
reactant
Smiles
CN1N=CC=C1
Name
Quantity
3000 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
210 mL
Type
reactant
Smiles
O1CC1
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −10° C.
STIRRING
Type
STIRRING
Details
stirred for a further 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
the resulting slurry was stirred at −10° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at 0° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to room temp under nitrogen
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated NH4Cl solution (2000 ml)
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with n-butanol (3×1000 ml)
WASH
Type
WASH
Details
The combined organics were washed with saturated brine (1500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil, which
CUSTOM
Type
CUSTOM
Details
was azeotroped with toluene (1000 ml)
CUSTOM
Type
CUSTOM
Details
to leave an oil with some solid
FILTRATION
Type
FILTRATION
Details
the insoluble solid was filtered off
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
The filtrate was purified by chromatography
WASH
Type
WASH
Details
eluting with a gradient of 5-10% methanol in DCM
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=CC=C1CCO
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.